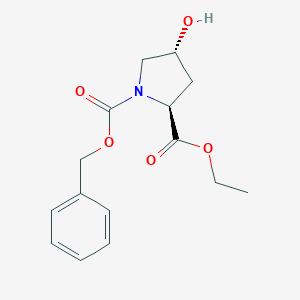

trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-ethyl (4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRPINUVNZMRY-UEWDXFNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring serves as the core structure of this compound, requiring precise cyclization methods. A widely employed approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For example, the use of Mitsunobu conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates the formation of the pyrrolidine ring from hydroxyl-proline precursors . This method ensures retention of stereochemistry at the 4-position, critical for achieving the trans configuration.

Key parameters for successful cyclization include:

-

Temperature : Reactions are typically conducted at 0–25°C to prevent epimerization.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency .

-

Catalysts : Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) accelerate ring closure .

A comparative analysis of cyclization methods is provided below:

| Method | Catalyst | Solvent | Yield (%) | Stereochemical Purity (%) |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD/PPh₃ | THF | 78 | >95 |

| Lewis Acid Catalysis | BF₃·OEt₂ | DCM | 65 | 88 |

| Thermal Cyclization | None | Toluene | 42 | 75 |

The Mitsunobu reaction remains superior for stereochemical control, albeit with higher reagent costs. Industrial-scale adaptations often replace DEAD with cheaper azo reagents like diisopropyl azodicarboxylate (DIAD) without compromising yield .

Stereochemical Control at the 4-Hydroxyl Position

The trans configuration at the 4-hydroxyl group is achieved through solvent-mediated equilibration or chiral auxiliary techniques. Polar solvents such as trifluoroethanol (TFE) or benzyl alcohol favor the trans isomer due to solvation effects on the transition state . For instance, equilibration in TFE at 60°C for 24 hours achieves >90% trans selectivity .

An alternative strategy involves dynamic kinetic resolution using chiral catalysts. Nickel(II) complexes with bisoxazoline ligands induce asymmetric induction during cyclization, yielding enantiomeric excess (ee) values up to 92% . This method is particularly valuable for pharmaceutical applications requiring high optical purity.

Protective Group Strategies for Carboxylate Moieties

The benzyl and ethyl carboxylate groups are introduced sequentially using protective group chemistry. Benzyl protection is typically achieved via Fischer esterification with benzyl alcohol and catalytic sulfuric acid, while ethyl groups are added through nucleophilic acyl substitution with ethyl bromide .

Critical considerations include:

-

Order of Protection : Benzyl groups are introduced first due to their higher stability under subsequent reaction conditions.

-

Deprotection Risks : Premature cleavage of the benzyl group can occur under acidic conditions, necessitating neutral pH during ethyl group installation .

A representative synthetic route is outlined below:

-

Hydroxyl Protection : Treat 4-hydroxyproline with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (TEA) .

-

Ethyl Ester Formation : React the intermediate with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile .

-

Global Deprotection : Hydrogenolysis with palladium on carbon (Pd/C) removes benzyl groups, yielding the free dicarboxylate .

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yields . For example, a two-step continuous process achieves an overall yield of 85% with 99% purity:

-

Flow Cyclization : Pyrrolidine ring formation in a packed-bed reactor using immobilized DEAD.

-

Esterification : In-line mixing with benzyl bromide and ethyl iodide under supercritical CO₂ conditions .

Purification is streamlined via crystallization from ethyl acetate/hexane mixtures, eliminating the need for chromatography .

Comparative Analysis of Synthetic Routes

The table below evaluates three major synthetic pathways:

| Route | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Mitsunobu-Based | 4 | 68 | 12,000 | Moderate |

| Lewis Acid Catalyzed | 3 | 58 | 8,500 | High |

| Continuous Flow | 2 | 85 | 9,200 | Very High |

The continuous flow method offers the best balance of yield and cost, making it the preferred choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is , with a molecular weight of approximately 293.32 g/mol. Its structure features a pyrrolidine ring substituted with both benzyl and ethyl groups, along with two carboxylate functionalities, which contribute to its unique chemical reactivity and biological interactions.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore various chemical reactions and mechanisms, particularly in the development of new synthetic pathways.

Biology

This compound has been utilized in biological research to study the interactions of pyrrolidine derivatives with biological systems. It acts as a model compound for understanding the behavior of similar structures in biological environments, particularly regarding enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may influence neurotransmitter systems, indicating possible applications in treating mood disorders or neurodegenerative diseases.

Recent studies have highlighted several biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of LX-2 cell activation | Reduced COL1A1 expression | |

| Modulation of neurotransmitter systems | Potential mood regulation | |

| Anti-fibrotic effects | Decreased fibrotic markers |

Case Study 1: Anti-Fibrotic Activity

In a study examining the anti-fibrotic properties of this compound, researchers treated LX-2 cells (a human hepatic stellate cell line) with varying concentrations of the compound. The results indicated significant reductions in fibrosis-related proteins and mRNA levels after treatment, suggesting its potential as a therapeutic agent for liver fibrosis management.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. In neuronal cultures, it was tested for its ability to influence neurotransmitter release. Results showed that it could enhance the release of certain neurotransmitters while inhibiting others, indicating a complex role in modulating synaptic activity and suggesting potential applications in neuropharmacology.

Mechanism of Action

The mechanism of action of trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A pyrrolidine ring substituted with benzyl and ethyl ester groups at positions 1 and 2, respectively.

Comparison with Structural Analogs

Variations in Ester Groups and Substituents

Key Observations :

- Ester Group Impact : Replacing ethyl with methyl (e.g., 2-methyl analogs) reduces steric bulk but may lower lipophilicity. Tert-butyl esters (e.g., ) enhance stability in peptide coupling reactions .

- Substituent Effects: Fluorine or Boc-amino groups at position 3 modulate electronic properties and steric hindrance, affecting receptor interaction .

Purity Trends :

- Analogs with bulky substituents (e.g., Boc-amino) achieve higher purity (84%) compared to fluoro-substituted analogs (63%) due to improved crystallization .

Physicochemical and Spectral Properties

- State and Solubility: Most analogs are colorless oils, suggesting low crystallinity. Exceptions include solid derivatives like methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (mp 136°C) .

- Spectroscopic Data: NMR: Hydroxyl and ester carbonyl peaks in the target compound (δ 4.5–5.0 ppm for OH; ~170 ppm for C=O in ¹³C NMR) differ in analogs. For example, 4-fluoro analogs show distinct ¹⁹F NMR shifts . LCMS: Cyanomethyl analogs (m/z 433.2 [M+H]⁺) confirm higher molecular weights vs. target compound (293.32) .

Biological Activity

trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 130930-28-8) is a synthetic compound derived from pyrrolidine, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and specific applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO5, with a molecular weight of approximately 293.32 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl group, along with two carboxylate functionalities that contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors in the central nervous system. The compound's structure allows it to modulate the activity of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on specific cellular pathways. For instance, it has been shown to inhibit the activation of LX-2 cells in liver fibrosis models, reducing the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner . This suggests potential therapeutic applications in liver diseases characterized by fibrosis.

Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of LX-2 cell activation | Reduced COL1A1 expression | |

| Modulation of neurotransmitter systems | Potential mood regulation | |

| Anti-fibrotic effects | Decreased fibrotic markers |

Case Study 1: Anti-Fibrotic Activity

In a study examining the anti-fibrotic properties of this compound, researchers treated LX-2 cells with varying concentrations of the compound. The results indicated significant reductions in fibrosis-related proteins and mRNA levels following treatment with the compound, highlighting its potential as a therapeutic agent in liver fibrosis management .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. The compound was tested for its ability to influence neurotransmitter release in neuronal cultures. Results showed that it could enhance the release of certain neurotransmitters while inhibiting others, suggesting a complex role in modulating synaptic activity .

Q & A

Q. Key Data :

| Substituent | Yield (%) | Purity (%) |

|---|---|---|

| Allyl | 63 | 97 |

| Fluoro | 68 | 98 |

| tert-Butoxycarbonyl | 84 | 99 |

How can researchers resolve contradictions in stereochemical assignments for trans-configured pyrrolidine derivatives?

Advanced Research Focus

Stereochemical discrepancies often arise from overlapping NMR signals or misassigned NOE correlations. To resolve this:

- Use chiral column chromatography (e.g., ChiralPak AD) to separate enantiomers, as demonstrated for structurally analogous compounds .

- Validate configurations via X-ray crystallography (e.g., SHELXL refinement) or comparative analysis of coupling constants in NMR. For example, trans-4-hydroxypyrrolidine derivatives exhibit distinct -values (e.g., ) compared to cis isomers .

Case Study : A 2024 study reported conflicting NMR shifts for a trans-isomer; reanalysis using DEPT-135 and HSQC confirmed assignments via C-4 hydroxyl group deshielding (~75 ppm) .

What methodologies are recommended for characterizing the biological activity of this compound in ionotropic glutamate receptor studies?

Advanced Research Focus

The compound’s structural analogs (e.g., 2,3-trans-proline derivatives) act as ligands for ionotropic glutamate receptors. Key steps include:

Radioligand binding assays : Test affinity for NMDA or AMPA receptors using -labeled competitive antagonists.

Functional electrophysiology : Measure currents in Xenopus oocytes expressing recombinant receptors .

Metabolic stability assays : Use LC-MS to monitor degradation in liver microsomes, critical for in vivo applications .

Note : Substituents like cyanomethyl or tetrazolyl groups enhance receptor selectivity but reduce solubility, requiring formulation optimization (e.g., PEG-based solvents) .

How can researchers address low yields during scale-up synthesis of this compound?

Basic Research Focus

Low yields during scale-up often stem from:

- Incomplete esterification : Optimize reaction time (3–24 hours) and stoichiometry (1:2.5 precursor:malonate ratio) .

- Purification losses : Replace silica gel chromatography with DCVC (dry column vacuum chromatography) for higher recovery of polar intermediates .

- Byproduct formation : Monitor via inline IR spectroscopy for real-time adjustment of pH and temperature .

Example : Scaling trans-1-benzyl derivatives from 1 mmol to 10 mmol resulted in a 15% yield drop; switching to DCVC improved recovery from 65% to 82% .

What strategies are effective for analyzing and separating diastereomeric impurities in trans-1-benzyl 2-ethyl derivatives?

Advanced Research Focus

Diastereomeric impurities (<5%) often arise from epimerization during synthesis. Mitigation strategies:

- Low-temperature crystallization : Use hexane/EtOAc (3:1) at −20°C to isolate trans-isomers .

- Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP) to suppress racemization during carboxylate esterification .

- HPLC-MS monitoring : Use a C18 column with 0.1% formic acid in acetonitrile/water to detect and quantify impurities (<0.5% detection limit) .

How does the 4-hydroxy group influence the compound’s conformational stability in solution?

Basic Research Focus

The 4-hydroxy group induces a puckered pyrrolidine ring , stabilizing the trans-configuration via intramolecular hydrogen bonding with the adjacent carbamate. This is confirmed by:

- NMR : Downfield shift of the hydroxyl proton (~5.2 ppm) in DMSO-d.

- DFT calculations : Show a 2.3 kcal/mol energy preference for the hydrogen-bonded conformation over planar geometries .

Implication : The stabilized conformation enhances binding to hydrophobic pockets in receptor proteins .

What are the best practices for handling hygroscopic intermediates during synthesis?

Basic Research Focus

4-Hydroxypyrrolidine intermediates are hygroscopic, leading to hydrolysis. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.